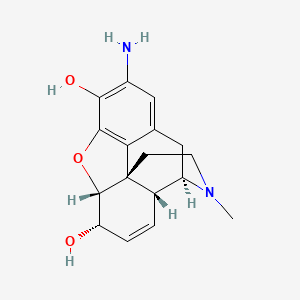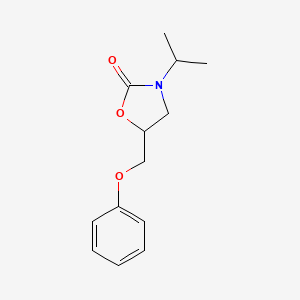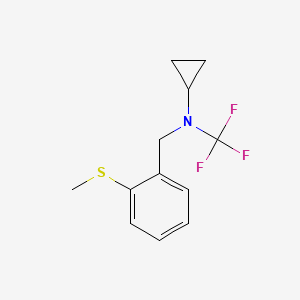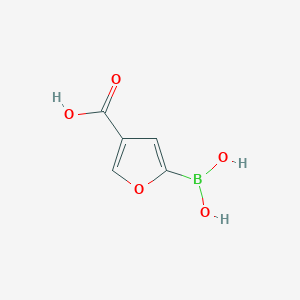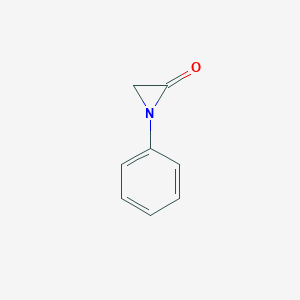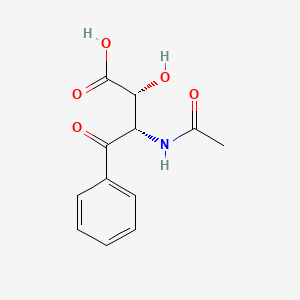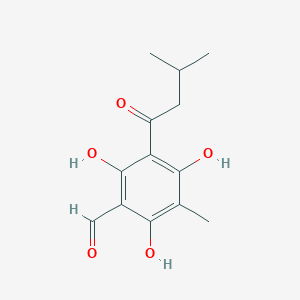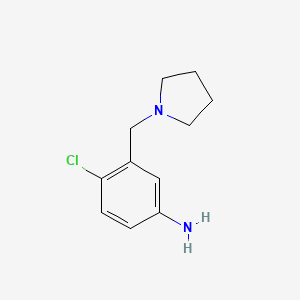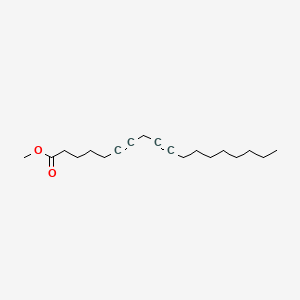
Methyl 6,9-octadecadiynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6,9-octadecadiynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from octadecadiynoic acid and methanol. This compound is known for its unique structure, which includes two triple bonds at the 6th and 9th positions of the carbon chain. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6,9-octadecadiynoate can be synthesized through several methods. One common approach involves the esterification of 6,9-octadecadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ester
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Methyl 6,9-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 6,9-octadecadiynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl 6,9-octadecadiynoate is primarily related to its ability to interact with biological molecules through its reactive triple bonds. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect various signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
Methyl 6,9-octadecadienoate: This compound has double bonds instead of triple bonds and exhibits different chemical reactivity and biological activity.
Methyl 3,6-octadecadiynoate: Similar in structure but with triple bonds at different positions, leading to variations in its chemical properties and applications.
Uniqueness
Methyl 6,9-octadecadiynoate is unique due to the presence of two triple bonds at specific positions in the carbon chain. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
56847-03-1 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
methyl octadeca-6,9-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12,15-18H2,1-2H3 |
InChIキー |
LKHNXBFRIJOJJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC#CCC#CCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
